Mephenesin nicotinate

Description

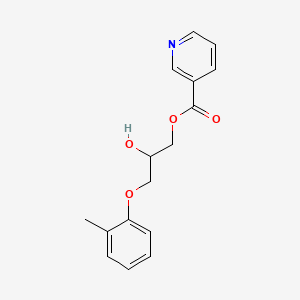

Structure

2D Structure

3D Structure

Properties

CAS No. |

533-07-3 |

|---|---|

Molecular Formula |

C16H17NO4 |

Molecular Weight |

287.31 g/mol |

IUPAC Name |

[2-hydroxy-3-(2-methylphenoxy)propyl] pyridine-3-carboxylate |

InChI |

InChI=1S/C16H17NO4/c1-12-5-2-3-7-15(12)20-10-14(18)11-21-16(19)13-6-4-8-17-9-13/h2-9,14,18H,10-11H2,1H3 |

InChI Key |

KCCUXQNIEYYDAM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OCC(COC(=O)C2=CN=CC=C2)O |

Origin of Product |

United States |

Mephenesin: Advanced Mechanistic and Structure Activity Research

Molecular and Cellular Mechanisms of Action

The therapeutic effects of mephenesin (B1676209) stem from its ability to depress the central nervous system, specifically by inhibiting polysynaptic reflex arcs that regulate muscle tone. ontosight.aipatsnap.com Its action is not on the muscle itself or the neuromuscular junction, but rather on the central nervous system's control over muscular activity. patsnap.com The exact mechanism is understood to involve the modulation of several key neuronal processes.

Antagonistic Interactions with Excitatory Neurotransmitter Systems (e.g., Opposing Strychnine's Physiological Effects)

Mephenesin exhibits a physiological effect that directly opposes that of strychnine. drugbank.comnih.gov Strychnine is a potent convulsant that acts by antagonizing the inhibitory neurotransmitter glycine (B1666218) at its receptors, leading to excessive neuronal excitation. Research has demonstrated that mephenesin and its structural isomers can effectively protect against strychnine-induced convulsions. nih.gov Studies investigating the effects of pressure on the nervous system found that the potency of mephenesin isomers in protecting against pressure-induced convulsions was identical to their potency against strychnine's effects. nih.gov This suggests that mephenesin may act on inhibitory pathways, possibly those mediated by glycine, or interfere with excitatory transmission that is normally kept in check by these inhibitory systems. nih.govnih.gov

Modulation of Neuronal Excitability and Action Potential Propagation

The culmination of mephenesin's molecular actions—blocking sodium and calcium influx and antagonizing excitatory systems—results in a significant modulation of neuronal excitability and a reduction in the propagation of action potentials. drugbank.comfrontiersin.org By depressing the polysynaptic reflexes in the spinal cord and brainstem, mephenesin reduces the rate of nerve firing without impairing voluntary muscle function or causing significant sedation at therapeutic levels. patsnap.com This selective depression of neuronal over-activity is the basis for its efficacy in alleviating muscle spasms and tension. patsnap.comdrugbank.com

Structure-Activity Relationship (SAR) Studies of Mephenesin Analogues

The therapeutic utility of mephenesin itself was limited by its rapid metabolism. This led to research into analogues to identify compounds with improved properties, revealing key relationships between molecular structure and biological activity.

Elucidation of Molecular Skeleton Dependencies for Biological Activity

Structure-activity relationship (SAR) studies have shown that specific modifications to the mephenesin molecular skeleton are critical for its biological activity. The core structure, a 3-phenoxy-1,2-propanediol, provides the template for its centrally acting muscle relaxant effects. Research on mephenesin isomers has confirmed a marked dependence of anticonvulsant activity on the specific molecular structure. nih.gov

Key modifications that enhance activity include:

Aromatic Substitution: The addition of an electron-withdrawing group, such as chlorine, to the para-position of the phenyl ring (as in chlorphenesin (B1668841) carbamate) increases the lipophilicity of the molecule. This modification is believed to enhance its ability to cross the blood-brain barrier and also blocks a potential site of metabolic hydroxylation, further increasing potency and duration. menofia.edu.eg

The following table details the impact of these structural modifications:

| Compound | Structural Modification from Mephenesin | Consequence for Biological Activity |

| Mephenesin | Prototype Molecule | Weak activity and short duration due to rapid metabolism of the primary hydroxyl group. menofia.edu.eg |

| Mephenesin Carbamate (B1207046) | The primary -OH group is converted to a carbamate (-OCONH2). | More active than mephenesin; the carbamate group protects the molecule from metabolism, increasing its duration of action. menofia.edu.eg |

| Chlorphenesin Carbamate | A chlorine atom is added to the para-position of the phenyl ring, and the primary -OH is carbamoylated. | Increased lipophilicity and blocked metabolism at the p-position enhance potency and activity compared to mephenesin carbamate. menofia.edu.eg |

Influence of Polarized Group Positioning on Bioactivity and Receptor Interactions

The bioactivity of a molecule like mephenesin nicotinate (B505614) is intrinsically linked to its three-dimensional structure and the electronic properties of its functional groups. Mephenesin nicotinate is an ester formed from mephenesin and nicotinic acid. This structural modification introduces a nicotinoyl group, which is a polar moiety, into the mephenesin structure. The precise positioning of this polarized group is critical in defining how the molecule interacts with its biological targets.

Theoretical Models of Receptor Protein Complex Binding

While specific theoretical binding models for this compound are not extensively detailed in publicly available literature, the principles of computational chemistry provide a framework for how such models would be constructed. researchgate.netpharmainfonepal.com Theoretical models, such as those derived from molecular docking and molecular dynamics simulations, are invaluable for predicting the binding affinity and conformation of a ligand within a receptor's binding site. researchgate.netelifesciences.org

For mephenesin, which is known to act on the central nervous system, potential receptor targets include GABA-A receptors and voltage-gated sodium and calcium channels. drugbank.com A theoretical model for this compound would involve:

Homology Modeling: If the exact crystal structure of the target receptor is unknown, a model is built based on the known structure of a similar (homologous) protein.

Molecular Docking: The 3D structure of this compound would be computationally placed ("docked") into the predicted binding site of the target receptor. Docking algorithms calculate the most favorable binding poses and estimate the binding energy (ΔG). researchgate.net A lower, more negative binding energy suggests a more stable and favorable interaction. elifesciences.org

Molecular Dynamics (MD) Simulation: Following docking, MD simulations can be run to model the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding pose and the key interactions that maintain it. elifesciences.org

Preclinical Pharmacological Investigations: In Vitro and Ex Vivo Models

Assessment of Peripheral Actions on Skeletal Muscle (e.g., Refractory Period Prolongation)

Studies on isolated muscle preparations have demonstrated that mephenesin has direct peripheral actions on skeletal muscle tissue. One of the key findings is its ability to prolong the refractory period of muscle fibers. nih.govnih.gov This effect was observed in both directly and indirectly stimulated skeletal muscle, indicating a direct action on the muscle itself, independent of the neuromuscular junction. nih.govnih.gov This prolongation of the refractory period means that the muscle fiber is less responsive to subsequent stimuli for a longer duration, which can contribute to a reduction in its ability to sustain high-frequency contractions (tetanus). nih.govnih.gov

| Experimental Model | Compound | Observed Effect | Implication |

|---|---|---|---|

| Directly Stimulated Skeletal Muscle (Cat) | Mephenesin | Prolongation of mean refractory period. nih.govnih.gov | Direct action on muscle fibers. nih.govnih.gov |

| Indirectly Stimulated Skeletal Muscle (Cat) | Mephenesin | Prolongation of mean refractory period. nih.govnih.gov | Action on muscle fibers and/or nerve. nih.govnih.gov |

| Indirectly Stimulated Rat Diaphragm | Mephenesin | Greater increase in refractory period compared to direct stimulation. nih.govnih.gov | Suggests an additional local anesthetic effect on the nerve. nih.govnih.gov |

Characterization of Local Anesthetic Actions in Isolated Nerve Preparations

Mephenesin has been shown to possess local anesthetic properties. nih.govnih.gov This action is characterized by its ability to block nerve conduction, which is a hallmark of local anesthetics. medlink.comorthobullets.com In experiments using isolated phrenic nerve-diaphragm preparations from rats, the increase in the muscle's refractory period caused by mephenesin was more pronounced when the muscle was stimulated indirectly (via the phrenic nerve) compared to when it was stimulated directly. nih.govnih.gov This difference strongly suggests that mephenesin exerts a local anesthetic action on the nerve itself, dampening the signal transmission to the muscle. nih.govnih.gov The mechanism of local anesthetics typically involves the blockade of voltage-gated sodium channels in the nerve membrane, which prevents the propagation of action potentials. orthobullets.com

Analysis of Polysynaptic Reflex Suppression in Experimental Neuromuscular Models

A primary and well-documented central action of mephenesin is the suppression of polysynaptic reflexes. patsnap.com In experimental models using spinal cats, mephenesin demonstrated a potent ability to inhibit these complex reflex pathways. nih.govcapes.gov.br Polysynaptic reflexes involve one or more interneurons connecting sensory and motor neurons and are crucial for coordinated motor responses. youtube.com

Studies showed that mephenesin, administered intravenously, caused a significant and dose-dependent reduction in polysynaptic ventral root reflexes. nih.gov At dose levels that effectively abolished polysynaptic reflex contractions in the cat tibialis anterior muscle, mephenesin also reduced the area of the polysynaptic component of ventral root potentials by approximately 50%. nih.govnih.govcapes.gov.br This depressant effect on polysynaptic pathways is a key component of its muscle relaxant activity, as it reduces the hyperexcitability of spinal cord circuits that can lead to muscle spasticity. nih.gov

| Experimental Model | Compound | Dose Range (IV) | Effect on Polysynaptic Reflexes | Effect on Monosynaptic Reflexes |

|---|---|---|---|---|

| Unanesthetized Spinal Cat | Mephenesin | 12.5-50 mg/kg | Significant, dose-dependent reduction. nih.gov | Minimally affected. nih.gov |

| Chloralose Anesthetized Cat | Mephenesin | Not specified | Abolished polysynaptic reflex contractions. capes.gov.br | No effect on knee-jerk reflex. capes.gov.br |

Methyl Nicotinate: Advanced Mechanistic and Structure Activity Research

Pharmacological Mechanisms of Action and Biotransformation

Peripheral Vasodilatory Pathways and Microcirculatory Dynamics

Topically applied nicotinate (B505614) esters, such as methyl nicotinate, are recognized for their ability to induce peripheral vasodilation, enhancing local blood flow where they are applied. drugbank.compatient.info This action is concentrated on the peripheral blood capillaries located in the upper layers of the dermis. drugbank.com The induced vasodilation leads to a visible cutaneous erythema (redness) and makes these compounds useful for assessing the microcirculation and viability of the skin. nih.govdiva-portal.org

The vasodilatory effect is a result of the relaxation of vascular smooth muscle, which reduces the resistance that must be overcome to push blood through the vessels in the limbs. drugbank.compatient.info Studies using techniques like laser speckle contrast imaging (LSCI) to measure microvascular responses have shown that the prostaglandin (B15479496) pathway and local sensory nerves are involved in the vasodilatory actions of methyl nicotinate in the skin. nih.govdiva-portal.org

Dermal Hydrolysis to Nicotinic Acid and its Biological Implications

Upon penetrating the skin, mephenesin (B1676209) nicotinate, like other nicotinic acid esters, undergoes biotransformation. The ester bond is hydrolyzed by nonspecific esterase enzymes present within the dermis. drugbank.com This enzymatic action cleaves the molecule, releasing nicotinic acid and, in this specific case, mephenesin. drugbank.com

In vitro studies using hairless mouse skin have confirmed that ester prodrugs of nicotinic acid are metabolized during the permeation process. nih.gov The presence of the ester facilitates penetration through the skin due to increased lipophilicity compared to nicotinic acid alone. drugbank.com The subsequent hydrolysis within the dermis is a critical step, as the released nicotinic acid is a primary mediator of the subsequent biological effects, including vasodilation. drugbank.comnih.gov The in-vitro half-life of methyl nicotinate in the dermis has been estimated to be between 3 and 10 minutes. drugbank.com

Role of Prostaglandin D2 Release in Mediating Vasomotor Responses

The vasomotor response to topical nicotinates is not fully understood, but evidence strongly points to the involvement of local chemical mediators. drugbank.comnih.gov Research suggests that the vasodilatory mechanism is mediated by the release of prostaglandins, specifically Prostaglandin D2 (PGD2). drugbank.com PGD2 is known to be synthesized in the skin and acts as a potent, albeit short-lived, local vasodilator. drugbank.comnih.gov

Studies in human subjects have demonstrated that the cutaneous vascular response to methyl nicotinate can be significantly suppressed by inhibitors of prostaglandin biosynthesis, such as non-steroidal anti-inflammatory drugs (NSAIDs). drugbank.comnih.gov One study found that pre-treatment with an NSAID reduced the methyl nicotinate-induced increase in skin perfusion by 82%, confirming that the prostaglandin pathway is the main mediator of this vasodilatory action. nih.govdiva-portal.org

Structure-Activity Relationship (SAR) Studies of Nicotinate Derivatives

Design and Synthesis of Novel Arylazo Nicotinate Derivatives

To explore the therapeutic potential of nicotinic acid compounds, researchers have designed and synthesized novel derivatives. One such class is the arylazo nicotinate derivatives. These compounds have been synthesized through multi-component reactions, for instance, by reacting 3-oxo-arylhydrazonals with various active methylene (B1212753) nitriles. researchgate.netconsensus.app In some synthesis methods, microporous zeolites have been employed as green catalysts to facilitate the reaction. researchgate.net The resulting structures are characterized using various spectral techniques, including mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR). researchgate.neteurjchem.com These synthetic efforts aim to create new molecules with potentially enhanced or novel biological activities. researchgate.netmdpi.com

Correlation of Frontier Molecular Orbital (FMO) Energy Gaps (Eg) with Biological Efficacy

Structure-activity relationship (SAR) studies for newly synthesized compounds often employ computational methods to predict biological activity. researchgate.net For a series of novel arylazo nicotinate derivatives, Density-functional theory (DFT) was used to investigate their SAR as antimicrobial agents. researchgate.net This involved calculating various molecular properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netwikipedia.org

The energy gap (Eg) between the HOMO and LUMO is a critical parameter, as it relates to the chemical reactivity and stability of a molecule. researchgate.netsapub.org The research found a strong correlation between the calculated Eg values and the experimentally determined antibacterial efficacy of the arylazo nicotinate compounds against both E. coli and B. subtilis. researchgate.net Molecules with different energy gaps exhibited varied biological efficacy, allowing researchers to link electronic structure directly to activity. researchgate.net

The table below presents data from a study on arylazo nicotinate derivatives, showing the correlation between the Frontier Molecular Orbital (FMO) energy gap and biological activity. researchgate.net

| Compound | FMO Energy Gap (Eg) in eV | Observed Efficacy |

|---|---|---|

| 3b | 3.36 | Highest Efficacy (among 3a-k) |

| 3k | 2.27 | Lowest Efficacy (among 3a-k) |

| 5d | 3.33 | Highest Efficacy (among 5a-d) |

| 5c | 2.94 | Lowest Efficacy (among 5a-d) |

Investigation of Nicotinamide (B372718) Derivatives as Antifungal Agents

Mephenesin nicotinate is an ester of mephenesin and nicotinic acid, the latter of which is a form of niacin (Vitamin B3). The nicotinamide structure, which is closely related to nicotinic acid, is a key component of the coenzyme NAD (nicotinamide adenine (B156593) dinucleotide) and has been the subject of extensive research for its potential therapeutic properties, including antifungal activity. Fungal infections represent a significant challenge to human health, and the development of novel antifungal agents is a critical area of research. nih.gov

Nicotinamide derivatives have emerged as a promising class of compounds with significant fungicidal potential. mdpi.com Research has demonstrated that various synthesized nicotinamide derivatives exhibit inhibitory activity against a range of fungal pathogens. For example, a series of novel nicotinamide derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety demonstrated favorable antifungal activities against plant pathogens such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. nih.gov Another study focused on nicotinamide derivatives as potential succinate (B1194679) dehydrogenase inhibitors (SDHI), a mechanism used by some commercial fungicides. nih.gov These studies provide a strong rationale for investigating the antifungal potential of other nicotinamide-containing compounds, such as this compound.

Table 1: Antifungal Activity of Selected Nicotinamide Derivatives

| Compound Class | Target Fungi | Observed Activity | Reference |

|---|---|---|---|

| Nicotinamide-1,3,4-oxadiazole derivatives | Gibberella zeae, Fusarium oxysporum | Favorable antifungal activities | nih.gov |

| Nicotinamide-dipeptide derivatives | Candida albicans, Aspergillus niger | Strong to moderate inhibitory effects | mdpi.com |

| Quaternized nicotinamide derivatives | Fusarium culmorum, Sclerotinia sclerotiorum | Strong inhibition of mycelial growth | mdpi.com |

| Nicotinamide-azobenzene derivatives | Various phytopathogenic fungi | Antifungal activities comparable to the fungicide boscalid | acs.org |

Identification of Critical Structural Motifs for Antifungal Activity

The effectiveness of nicotinamide derivatives as antifungal agents is highly dependent on their specific structural features. Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular motifs that contribute to their fungicidal action. For instance, in the development of nicotinamide derivatives as succinate dehydrogenase inhibitors, it was found that the substitution pattern on the aniline (B41778) ring was a critical determinant of antifungal activity, with the meta-position being particularly important. nih.gov

Furthermore, the introduction of different chemical groups to the core nicotinamide structure can significantly modulate its antifungal potency. The synthesis of dipeptide derivatives based on N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)-nicotinamide resulted in compounds with strong inhibitory effects against Candida albicans. mdpi.com Similarly, the quaternization of the nicotinamide nitrogen atom has been shown to produce derivatives with potent antifungal properties against various Fusarium and Sclerotinia species. mdpi.com These findings suggest that the amide bond and the pyridine (B92270) ring of the nicotinamide moiety are critical for its biological activity, and modifications at these sites can lead to enhanced antifungal effects. In the context of this compound, the ester linkage to the mephenesin molecule represents a significant structural modification that could potentially influence its antifungal profile, warranting further investigation.

Synthesis and Bioactivity Evaluation of Nicotine Derivatives

The synthesis of this compound is achieved through the esterification of mephenesin with nicotinic acid. This chemical reaction creates an ester bond between the primary alcohol group of mephenesin and the carboxylic acid group of nicotinic acid. The synthesis of various mephenesin derivatives has been explored to modify its pharmacokinetic and pharmacodynamic properties. For example, enzymatic synthesis has been employed to create amphipathic prodrugs of mephenesin by conjugating it with saccharides, which was shown to provide controlled-release characteristics. nih.gov

The primary and most well-documented bioactivity of mephenesin and its derivatives is as a centrally acting muscle relaxant. drugbank.com However, the synthesis of novel derivatives has also been pursued to explore other potential therapeutic applications. For instance, novel chalcone (B49325) derivatives have been synthesized from formylated mephenesin, and these compounds were evaluated for their potential as neoplastic inhibitory agents. samipubco.comechemcom.com The bioactivity of this compound itself is primarily associated with the muscle relaxant properties of the mephenesin moiety, although the nicotinic acid component is known to have vasodilating effects. The combination of these two molecules in a single compound may offer a unique profile of action.

Preclinical Pharmacological Investigations: In Vitro and In Vivo Models

Assessment of Antinociceptive Activity (e.g., Acetic Acid-Induced Writhing Test)

The acetic acid-induced writhing test is a standard and widely used in vivo model for screening the peripheral analgesic activity of new compounds. nih.gov The intraperitoneal injection of acetic acid induces a painful reaction in mice, characterized by abdominal constrictions and stretching of the hind limbs, known as "writhing". capes.gov.br This response is thought to be mediated by the release of endogenous pain-producing substances, such as prostaglandins. nih.gov A reduction in the number of writhes following the administration of a test compound is indicative of its antinociceptive (pain-relieving) effect. plos.org

While specific studies evaluating this compound in the acetic acid-induced writhing test are not prominently documented, there is evidence for the antinociceptive activity of its parent compound, mephenesin. In a comparative study of centrally acting muscle relaxants, mephenesin was shown to inhibit the acetic acid-induced writhing syndrome in mice. This suggests that mephenesin possesses analgesic properties, which are likely attributable to its central nervous system depressant effects. The presence of the nicotinic acid moiety in this compound could potentially modulate this activity, but further specific preclinical testing would be required to confirm this.

Table 2: Mephenesin in the Acetic Acid-Induced Writhing Test

| Compound | Test Model | Effect | Implication | Reference |

|---|---|---|---|---|

| Mephenesin | Acetic acid-induced writhing syndrome in mice | Inhibition of writhing | Suggests peripheral analgesic activity |

Characterization of Peripheral and Central Analgesic Effects in Experimental Pain Models

The analgesic effects of a compound can be mediated through actions on the peripheral nervous system (at the site of pain) or the central nervous system (in the spinal cord and brain). Mephenesin is classified as a centrally acting muscle relaxant, and its primary site of action is within the central nervous system. physiology.org It is understood to work by depressing polysynaptic reflexes in the spinal cord and brainstem, which leads to a reduction in muscle tone and spasticity. drugbank.comscispace.com This central depressant action is also likely responsible for its observed analgesic effects. By reducing neuronal excitability, mephenesin can decrease the transmission of pain signals to the brain. drugbank.com

Integrated Research on Mephenesin and Methyl Nicotinate Formulations

Investigation of Pharmacological Interactions in Combination Formulations

The rationale for combining mephenesin (B1676209) and methyl nicotinate (B505614) in a single formulation is rooted in the potential for synergistic or additive effects, where the therapeutic benefit is greater than the sum of the individual components.

The combination of mephenesin, a centrally acting muscle relaxant, and methyl nicotinate, a vasodilator, is designed to create a synergistic effect for relieving muscle spasms, pain, and inflammation. ontosight.ai Mephenesin works to reduce muscle spasms, while the vasodilatory action of methyl nicotinate increases blood flow to the affected area. ontosight.ai This dual-action approach suggests an additive, if not synergistic, relationship. The increased local blood circulation induced by methyl nicotinate may enhance the penetration and local concentration of mephenesin in the target tissue, while the muscle relaxation from mephenesin can alleviate constriction of blood vessels, further improving circulation.

The therapeutic efficacy of combination formulations is based on the complementary mechanisms of action of the individual active pharmaceutical ingredients (APIs).

Mephenesin: This compound acts as a central nervous system depressant. ontosight.ai Its primary mechanism involves inhibiting the transmission of nerve impulses within the spinal cord, specifically by acting on internuncial neurons in polysynaptic pathways. drugbank.compatsnap.com This action reduces neuronal excitability and decreases action potentials to muscle fibers, leading to muscle relaxation and a reduction in spasticity. drugbank.compatsnap.com Some research suggests it may enhance the inhibitory effects of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter. patsnap.com

Methyl Nicotinate: This agent functions as a topical vasodilator, increasing blood flow to the skin and underlying tissues. ontosight.aidrugbank.com Upon topical application, it penetrates the skin and is hydrolyzed to nicotinic acid. drugbank.com The vasodilatory effect is primarily mediated by the release of prostaglandins, as studies have shown that the vascular response can be significantly reduced by inhibitors of prostaglandin (B15479496) biosynthesis. drugbank.comnih.gov Local sensory nerves are also involved in its vasodilatory action. nih.gov This increased blood flow helps in delivering oxygen and nutrients while aiding in the removal of metabolic waste products from the muscle tissue. cvpharmacy.in

The complementary nature of these mechanisms is clear: mephenesin addresses the neurological component of muscle spasm, while methyl nicotinate addresses the physiological environment of the muscle tissue by improving circulation.

Table 1: Summary of Complementary Mechanisms This table is interactive. You can sort and filter the data.

| Compound | Primary Mechanism | Therapeutic Contribution in Combination |

|---|---|---|

| Mephenesin | Central muscle relaxation via inhibition of spinal cord nerve impulses. ontosight.aidrugbank.compatsnap.com | Reduces muscle spasticity and hypertonicity, alleviating a primary source of pain and discomfort. |

| Methyl Nicotinate | Local vasodilation via prostaglandin release. drugbank.comnih.gov | Increases local blood flow, potentially enhancing API delivery and removal of pain-inducing substances. ontosight.aicvpharmacy.in |

Analysis of Synergistic or Additive Bioactivity Profiles

Advanced Formulation Science and Delivery System Research for Topical Applications

The effectiveness of a topical formulation containing mephenesin and methyl nicotinate is highly dependent on the design of its delivery system. Advanced formulation science focuses on optimizing the vehicle to ensure the APIs reach their target site in sufficient concentration.

The selection of excipients is critical for the performance of a topical product. The vehicle must effectively release the APIs and facilitate their penetration through the stratum corneum. Formulations such as ointments often utilize a base of polyethylene (B3416737) glycols (PEGs) of different molecular weights. uspharmacist.com For instance, a combination of a solid PEG (like PEG 4000) and a liquid PEG (like PEG 400) can be heated to dissolve the mephenesin and then mixed with methyl nicotinate. uspharmacist.com This creates a stable matrix that can enhance the solubility and release of the active ingredients.

The presence of a methyl group gives methyl nicotinate good lipophilicity, which aids in its rapid absorption and ability to bypass the stratum corneum. drugbank.com Surfactants and co-solvents included in the formulation can further enhance the permeability of both lipophilic and more water-soluble compounds across the skin barrier.

Table 2: Common Excipients in Topical Formulations and Their Functions This table is interactive. You can sort and filter the data.

| Excipient Category | Example | Function in Formulation |

|---|---|---|

| Ointment Base | Polyethylene Glycol (PEG) 400, PEG 4000 | Acts as a solvent and vehicle for APIs, influencing viscosity and release characteristics. uspharmacist.com |

| Emollients | Liquid Paraffin, Wool Fat | Soften and soothe the skin, forming an occlusive layer to prevent water loss and improve skin hydration. jaypeedigital.com |

| Solvents | Alcohol | Can act as a vehicle and a rubefacient, and helps to dissolve other ingredients. uspharmacist.comjaypeedigital.com |

| Gelling Agents | Carbomer, Pectin | Form a gel structure, controlling the rheological properties of the formulation. mdpi.comnih.gov |

| Surfactants | Tween 80, Span 20 | Can increase the solubility and permeability of APIs by interacting with the skin's lipid barrier. nih.gov |

Rheological and Textural Property Engineering for Topical Delivery

The rheological properties of semi-solid topical formulations are crucial as they determine the product's physical stability, feel, spreadability, and drug release rate. mdpi.comamericanpharmaceuticalreview.com Engineering these properties involves a careful selection of polymers and excipients to achieve a desired viscosity, elasticity, and flow behavior. mdpi.com

For a topical cream or ointment, properties such as yield stress (the minimum force required to initiate flow) and viscoelasticity are critical. americanpharmaceuticalreview.com A well-formulated product should be easy to squeeze from a tube and spread evenly on the skin without being too runny or stiff. Oscillatory rheology is often used to measure viscoelastic properties like the storage modulus (G') and loss modulus (G''), which provide insight into the formulation's internal structure and stability. mdpi.comresearchgate.net Quality control assessments for topical preparations often include evaluation of rheological properties alongside appearance, feel, and texture. uspharmacist.com

Table 3: Key Rheological Parameters for Topical Formulations This table is interactive. You can sort and filter the data.

| Rheological Parameter | Description | Importance for Topical Delivery |

|---|---|---|

| Viscosity | A measure of a fluid's resistance to flow. | Affects spreadability, retention on the skin, and the rate of drug release. americanpharmaceuticalreview.com |

| Yield Stress | The minimum shear stress required to initiate flow of the material. | Determines if the product stays in place upon application or spreads too easily. americanpharmaceuticalreview.com |

| Thixotropy | The property of becoming less viscous when sheared (e.g., rubbed) and returning to a more viscous state at rest. | Allows for easy application followed by the product remaining on the skin without dripping. researchgate.net |

| Viscoelasticity (G', G'') | The study of a material's elastic (solid-like) and viscous (liquid-like) properties. | Provides information on the formulation's structural integrity, stability, and texture. mdpi.comresearchgate.net |

Preclinical Evaluation of Combined Formulations

While specific preclinical study data for combination formulations of mephenesin and methyl nicotinate are not extensively detailed in publicly available literature, the evaluation process would follow established pharmacological protocols. The primary goal of such studies is to demonstrate the safety and efficacy of the combined product and to confirm the proposed synergistic or complementary effects. vulcanchem.com

Preclinical evaluation would likely involve a series of in vitro and in vivo models.

In Vitro Studies: These would include skin penetration studies using Franz diffusion cells to quantify the permeation rates of both mephenesin and methyl nicotinate from the final formulation through excised skin (human or animal). drugbank.com

In Vivo Studies: Animal models would be used to assess the formulation's therapeutic effects. This could involve models of chemically-induced muscle pain or inflammation in rodents, where endpoints such as paw withdrawal latency (a measure of pain) or swelling would be measured. To evaluate the synergistic vasodilation and muscle relaxation, techniques like laser speckle contrast imaging could be employed to quantify the increase in microvascular perfusion in the skin following application nih.gov, while electromyography (EMG) could be used to measure reductions in muscle spasticity.

Table 4: Illustrative Preclinical Study Design for a Mephenesin/Methyl Nicotinate Topical Formulation This table is interactive. You can sort and filter the data.

| Study Phase | Model/Method | Objective | Key Parameters Measured |

|---|---|---|---|

| In Vitro | Franz Diffusion Cell with excised skin | To determine the rate and extent of skin permeation of each API from the combination formulation. drugbank.com | Permeation flux, lag time, amount of API retained in the skin. |

| In Vivo (Efficacy) | Rodent model of muscle inflammation/pain | To evaluate the analgesic and anti-inflammatory activity of the topical formulation. | Paw withdrawal threshold, edema volume, inflammatory markers in tissue. |

| In Vivo (Mechanism) | Laser Speckle Contrast Imaging (LSCI) on animal skin | To quantify the vasodilatory effect and changes in local blood flow induced by the formulation. nih.gov | Perfusion units, area of erythema, duration of response. |

| In Vivo (Mechanism) | Electromyography (EMG) in a model of spasticity | To measure the muscle relaxant effect of the topically applied mephenesin. | Amplitude and frequency of EMG signals, reduction in muscle tone. |

Analytical Methodologies and Advanced Characterization Techniques in Mephenesin and Methyl Nicotinate Research

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the analysis of mephenesin (B1676209) and its related compounds, enabling their separation and quantification with high precision and sensitivity. High-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and gas chromatography (GC) are among the most utilized methods.

High-Performance Liquid Chromatography (HPLC)

HPLC stands out as a primary tool for the quantitative analysis of mephenesin and its derivatives. researchgate.net Its versatility and sensitivity make it ideal for various applications, from quality control of bulk drugs to pharmacokinetic studies.

Developing a robust HPLC method for quantifying mephenesin in biological matrices, such as plasma, is critical for understanding its behavior in the body. A key study outlines a method involving a straightforward single-step extraction with diethyl ether, followed by HPLC separation and fluorimetric detection. nih.gov This method demonstrated linearity in detection response between 1 ng/ml and 500 ng/ml, with 1 ng/ml being the limit of determination. nih.gov The long-term reproducibility and precision of this method were confirmed over a four-month period, making it suitable for routine analysis. nih.gov

Another developed stability-indicating reversed-phase HPLC (RP-HPLC) method allows for the simultaneous determination of mephenesin and diclofenac (B195802) diethylamine (B46881). researchgate.net This method uses a Spheri-5-RP-18 column with a mobile phase of methanol (B129727) and water (70:30, v/v) adjusted to a pH of 3.0. researchgate.netijpsonline.com The retention times for mephenesin and diclofenac diethylamine were 3.9 minutes and 14.5 minutes, respectively. researchgate.net Linearity was established in the concentration ranges of 50-300 µg/ml for mephenesin and 10-60 µg/ml for diclofenac diethylamine. researchgate.net

| Parameter | Method 1: Mephenesin in Plasma nih.gov | Method 2: Mephenesin and Diclofenac Diethylamine researchgate.net |

|---|---|---|

| Column | Not specified | Spheri-5-RP-18 (250x4.6 mm, 5 µm) |

| Mobile Phase | Not specified | Methanol:Water (70:30, v/v), pH 3.0 |

| Detection | Fluorimetric | UV at 221 nm ijpsonline.com |

| Linearity Range | 1 - 500 ng/ml | 50 - 300 µg/ml |

| Retention Time | Not specified | 3.9 min |

The high sensitivity and reproducibility of HPLC methods make them indispensable for pharmacokinetic studies. By accurately measuring the concentration of mephenesin in plasma over time, researchers can determine key pharmacokinetic parameters. The method employing fluorimetric detection, for instance, is noted for its suitability in routine pharmacokinetic analysis due to its precision and reliability. nih.gov Similarly, a validated stability-indicating HPLC method is deemed applicable for pharmacokinetic and pharmacodynamic studies. science.gov

Method Development for Quantitative Determination in Biological Matrices

Thin-Layer Chromatography (TLC) for Purity Ascertainment and Separation Comparison

Thin-Layer Chromatography (TLC) serves as a valuable tool for assessing the purity of mephenesin and its derivatives and for comparing separation with other chromatographic techniques. researchgate.net It is a simpler, cost-effective method often used for preliminary screening and to support HPLC findings.

Research comparing adsorption and reversed-phase TLC with HPLC for the separation of nicotinic acid and its derivatives has shown that different techniques offer distinct advantages. researchgate.net Adsorption TLC and HPLC are effective for separating compounds into specific groups, while reversed-phase TLC excels at separating individual substances within those groups. researchgate.net In the context of pharmaceutical formulations, HPTLC plates with a suitable mobile phase can separate active components, and a second solvent can be used to identify excipients in the cream base. researchgate.net

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for analyzing volatile compounds and for the identification and quantification of drugs and their metabolites. nih.gov

GC-MS has been successfully used for the screening of numerous pharmaceuticals. nih.gov The use of hydrogen as a carrier gas in GC-MS analysis has been shown to shorten analysis times. nih.gov For mephenesin, the retention time using hydrogen as a carrier gas was 14.300 minutes, compared to 15.027 minutes with helium. nih.gov This technique is crucial for detecting adulterants in various products and for comprehensive drug screening. nih.gov While GC-MS is highly effective, its applicability is determined by the volatility and thermal stability of the analytes. nih.gov For non-steroidal anti-inflammatory drugs (NSAIDs), GC-MS analysis after silylation is a common approach to produce derivatives suitable for analysis. nih.gov

| Carrier Gas | Retention Time (minutes) |

|---|---|

| Hydrogen (H2) | 14.300 |

| Helium (He) | 15.027 |

Spectroscopic and Spectrometric Techniques for Structural and Electronic Analysis

Spectroscopic and spectrometric methods are essential for elucidating the detailed molecular structure and electronic properties of mephenesin nicotinate (B505614). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete picture of the compound's characteristics.

Recent research has focused on synthesizing and characterizing novel ligands, such as 2-(2-methoxyethoxy)ethyl nicotinate hydrochloride and 2-[2-(2-methoxyethoxy)ethoxy]ethyl nicotinate hydrochloride, using ESI-HRMS, IR, and NMR spectroscopy. researchgate.net Theoretical investigations using Density Functional Theory (DFT) have also been employed to model NMR spectra and analyze intramolecular interactions, providing deeper insights into the electronic structure of these molecules. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for confirming the molecular structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C. colab.wschemicalbook.comhmdb.ca

For Mephenesin (3-(2-methylphenoxy)propane-1,2-diol) , ¹H NMR spectroscopy provides unambiguous confirmation of its structure. nih.govacs.org The spectrum exhibits characteristic signals corresponding to the different types of protons. The aromatic protons on the o-cresol (B1677501) ring appear as a complex multiplet in the aromatic region. The single methyl group attached to the ring produces a distinct singlet. The protons of the propane-1,2-diol chain (–O-CH₂–CH(OH)–CH₂OH) give rise to a series of multiplets, with their specific chemical shifts and splitting patterns confirming the connectivity and stereochemistry of this side chain. nih.govacs.org

Similarly, ¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. bhu.ac.inlibretexts.org The spectrum of Mephenesin would show distinct peaks for the aromatic carbons, the methyl carbon, and the three carbons of the propanediol (B1597323) side chain, with chemical shifts indicative of their bonding environment (e.g., aromatic, aliphatic, attached to oxygen).

For Methyl Nicotinate , the methyl ester of nicotinic acid, ¹H NMR is used to verify the structure. chemicalbook.com The spectrum shows characteristic signals for the protons on the pyridine (B92270) ring and the methyl ester group. Due to the electron-withdrawing nature of the nitrogen atom and the ester group, the pyridine protons are deshielded and appear at lower fields (higher ppm values). chemicalbook.com The three protons of the methyl group (–OCH₃) typically appear as a sharp singlet at a higher field. chemicalbook.com

¹³C NMR of Methyl Nicotinate provides signals for the carbonyl carbon of the ester group, the carbons of the pyridine ring, and the methyl carbon, each at a characteristic chemical shift. vulcanchem.com

| Compound | Technique | Key Expected Signals |

| Mephenesin | ¹H NMR | Aromatic protons (multiplet), methyl protons (singlet), propanediol protons (multiplets). nih.govacs.org |

| ¹³C NMR | Aromatic carbons, methyl carbon, and three distinct signals for the propanediol carbons. bhu.ac.innih.gov | |

| Methyl Nicotinate | ¹H NMR | Pyridine ring protons (deshielded multiplets), methyl ester protons (singlet). chemicalbook.com |

| ¹³C NMR | Carbonyl carbon (ester), pyridine ring carbons, methyl carbon. vulcanchem.com |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Infrared (IR) and its more advanced counterpart, Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. acs.orgias.ac.inchemicalbook.com

The FTIR spectrum of Mephenesin is characterized by several key absorption bands that confirm its structure. A broad, strong absorption band in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretching vibrations of the two hydroxyl groups, which are often involved in hydrogen bonding. nih.gov The C-O stretching vibrations from the ether linkage and the alcohol groups typically appear in the 1050-1250 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are observed at approximately 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The presence of the methyl group is confirmed by C-H stretching and bending vibrations around 2935 cm⁻¹ and 1382 cm⁻¹, respectively. nih.gov

For Methyl Nicotinate , the most prominent feature in its IR spectrum is the strong absorption band from the carbonyl (C=O) group of the ester, which typically appears in the range of 1700-1730 cm⁻¹. Other significant bands include those for the aromatic C=C and C-N stretching vibrations within the pyridine ring (around 1400-1600 cm⁻¹) and the C-O stretching of the ester group (around 1100-1300 cm⁻¹). researchgate.netavantorsciences.com

| Compound | Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| Mephenesin | O-H (Alcohol) | 3200-3400 (Broad) nih.gov |

| C-O (Ether & Alcohol) | 1050-1250 nih.gov | |

| Aromatic C=C | 1450-1600 nih.gov | |

| Methyl Nicotinate | C=O (Ester) | 1700-1730 researchgate.net |

| Aromatic C=C / C-N | 1400-1600 researchgate.net | |

| C-O (Ester) | 1100-1300 researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Binding Interactions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems. sigmaaldrich.comspectrabase.com

The UV-Vis spectrum of Mephenesin is primarily due to the electronic transitions within the substituted benzene (B151609) ring. It is expected to show absorption maxima (λmax) corresponding to π → π* transitions, characteristic of the aromatic system. The presence of the methyl and alkoxy substituents on the ring will influence the exact position and intensity of these absorption bands.

Methyl Nicotinate contains a pyridine ring, which is an aromatic heterocycle. Its UV-Vis spectrum is characterized by absorption bands resulting from π → π* and n → π* (non-bonding to anti-bonding) electronic transitions. The n → π* transition involves the non-bonding electrons on the nitrogen atom. In studies, methyl nicotinate has been detected by UV spectrophotometers at wavelengths around 263 nm. nih.gov Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have also been employed to simulate and explore its electronic absorption spectra. researchgate.netnih.gov

| Compound | Chromophore | Expected Electronic Transitions |

| Mephenesin | Substituted Benzene Ring | π → π |

| Methyl Nicotinate | Pyridine Ring, Ester Group | π → π and n → π* |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structure of a compound. Molecules are ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). libretexts.org

For Mephenesin , with a molecular weight of approximately 182.22 g/mol , the mass spectrum shows a molecular ion peak [M]⁺ at m/z 182. nih.govnist.gov The fragmentation pattern is dictated by the structure, with common cleavages occurring at the C-C and C-O bonds of the propanediol side chain. Key fragments would likely result from the loss of CH₂OH (m/z 31) or larger portions of the side chain, as well as the stable fragment corresponding to the methylphenoxy cation.

Methyl Nicotinate has a molecular weight of about 137.14 g/mol . avantorsciences.comnist.gov Its electron ionization (EI) mass spectrum exhibits a prominent molecular ion peak [M]⁺ at m/z 137. The fragmentation pattern is characteristic of a methyl ester of an aromatic carboxylic acid. Significant fragments include the ion at m/z 106, resulting from the loss of the methoxy (B1213986) radical (•OCH₃), and the ion at m/z 78, corresponding to the pyridyl cation formed by the loss of the entire carbomethoxy group (•COOCH₃). chemicalbook.com

| Compound | Molecular Weight ( g/mol ) | Molecular Ion (m/z) | Key Fragmentation Pathways |

| Mephenesin | 182.22 nih.gov | 182 | Cleavage of the propanediol side chain. |

| Methyl Nicotinate | 137.14 nist.gov | 137 | Loss of •OCH₃ (to m/z 106), loss of •COOCH₃ (to m/z 78). chemicalbook.com |

Computational Chemistry and In Silico Modeling

Computational chemistry provides theoretical insights into the properties and reactivity of molecules, complementing experimental data. Methods like Density Functional Theory are used to model molecular structures and predict their electronic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (primarily the electron density) of many-body systems, such as atoms and molecules. nih.govglobalauthorid.com It is widely used to predict a variety of molecular properties, including optimized molecular geometries, vibrational frequencies (for comparison with IR spectra), and electronic parameters. mtstatic.com

In the context of Mephenesin and Methyl Nicotinate, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms. Studies on mephenesin and methyl nicotinate have utilized DFT for this purpose. nih.govacs.orgnih.gov

Calculate Vibrational Frequencies: Predict the IR and Raman spectra, which aids in the assignment of experimental spectral bands. researchgate.netresearchgate.netnih.gov

Determine Electronic Properties: Calculate parameters such as atomic charges, dipole moments, and molecular electrostatic potential (MEP) maps, which reveal information about charge distribution and reactive sites. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. spectrabase.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. chemicalbook.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter derived from DFT calculations. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. chemicalbook.com

A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized. chemicalbook.com

For both Mephenesin and Methyl Nicotinate, FMO analysis can predict their relative stability and the likely sites for electrophilic and nucleophilic attack. Several theoretical studies have specifically calculated the HOMO-LUMO gap for methyl nicotinate to characterize its chemical reactivity and electronic properties. researchgate.netresearchgate.netnih.gov This analysis is fundamental to understanding their potential interactions in biological systems and guiding the design of new derivatives.

Non-Covalent Interaction (NCI) Analysis

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

For compounds like mephenesin nicotinate, QSAR models can be developed to predict their efficacy as, for example, muscle relaxants or other therapeutic agents. These models are built using a dataset of molecules with known activities and a set of calculated molecular descriptors. By identifying the key descriptors that correlate with activity, a predictive model can be formulated. This allows for the virtual screening of new, related compounds and the rational design of molecules with potentially improved activity.

The predictive power of a QSAR model relies on the selection of relevant molecular descriptors. For this compound, quantum chemical descriptors have been shown to be particularly important. These can include:

Dipole Moment: The magnitude and orientation of the molecular dipole moment can influence how the molecule aligns itself within a receptor binding site.

EHOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor is related to the molecule's ability to donate electrons. A higher EHOMO value suggests a greater tendency for electron donation.

Smallest Negative Charge: The localization of negative charge on specific atoms, as identified by MEP analysis, can be a crucial factor in electrostatic interactions with a biological target.

The following table summarizes key quantum descriptors and their potential influence on biological activity.

| Descriptor | Significance in QSAR |

| Dipole Moment | Influences molecular orientation and electrostatic interactions with receptors. |

| EHOMO | Relates to the molecule's electron-donating capacity. |

| ELUMO | Relates to the molecule's electron-accepting capacity. |

| HOMO-LUMO Gap | Indicates molecular reactivity and stability. |

| Smallest Negative Charge | Highlights key sites for electrostatic interactions and potential hydrogen bonding. |

Development of Predictive Models for Biological Activity

Advanced Bioanalytical Method Development

The accurate quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. Advanced bioanalytical methods are required to achieve the necessary sensitivity and selectivity. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is a powerful technique for this purpose. These methods often involve a meticulous process of sample preparation, such as solid-phase extraction or liquid-liquid extraction, to isolate the analyte from complex biological samples like plasma or urine. The development of such methods must be validated according to international guidelines to ensure their reliability and reproducibility.

Future Directions and Emerging Research Avenues in Mephenesin and Methyl Nicotinate Studies

Rational Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

The foundational structure of mephenesin (B1676209), a centrally acting muscle relaxant, has served as an inspiration for the synthesis of various derivatives aimed at improving its pharmacological profile. wikipedia.org A significant historical example is the development of meprobamate from mephenesin, which sought to augment anti-anxiety effects while reducing muscle-relaxant properties. nih.gov This historical success underscores the potential of rational drug design in this chemical space.

Future efforts in this area are centered on the principles of structure-activity relationships (SAR) to guide the synthesis of new analogues. For the nicotinic acid moiety, research into related derivatives has shown that specific structural features are crucial for bioactivity. For instance, studies on trans-substituted propenoic acid derivatives targeting the nicotinic acid receptor HCA2 (GPR109A) have revealed a restricted binding pocket, suggesting that a planar pharmacophore with a defined length is optimal for receptor affinity. nih.govebi.ac.uk Similarly, research on thionicotinic acid derivatives has identified compounds with potent vasorelaxant and antioxidant properties, confirming that their effects are modulated via nitric oxide (NO) production by endothelial cells. mdpi.com

By combining the structural features of mephenesin with various bio-active molecules like nicotinic acid, researchers can create novel ester derivatives. The goal is to produce compounds with enhanced properties, such as improved absorption, a longer duration of action, or a more favorable therapeutic index. wikipedia.orgresearchgate.net The synthesis of new derivatives, such as those combining nicotinic acid with other scaffolds, has led to compounds with significant anti-inflammatory activity. nih.gov This approach of creating hybrid molecules allows for the exploration of new therapeutic applications and the fine-tuning of desired biological effects.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Key applications of AI and ML in this field include:

De Novo Drug Design: Generative AI models can design novel molecules from scratch that are predicted to have high affinity and selectivity for a specific biological target. mednexus.org For instance, an adversarial auto-encoder can be used to generate new drug-like compounds tailored to a particular therapeutic goal. mednexus.org

Predicting Bioactivity and Properties: AI algorithms can predict the drug-target binding affinity (DTBA), a crucial factor for a molecule's efficacy. nih.gov They can also forecast absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify candidates with a higher probability of success in clinical trials. springermedizin.de

Structure-Based Drug Discovery: AI can assist in predicting the 3D structure of target proteins, which is vital for designing drugs that fit precisely into the binding site. nih.gov This helps in understanding how a compound will interact with its target and allows for the rational design of more effective molecules.

High-Throughput Screening Simulation: AI can simulate the screening of millions of compounds, identifying the most promising candidates for synthesis and laboratory testing, thereby saving significant time and resources. roche.commednexus.org

Development of Advanced In Vitro Models for Preclinical Evaluation

The translation of preclinical findings to clinical success is a major challenge in drug development, often due to the limitations of traditional animal models. nih.govmdpi.com To address this, there is a growing emphasis on developing and utilizing advanced in vitro models that more accurately mimic human physiology and disease states. mdpi.comacs.org The FDA Modernization Act 2.0 now allows for alternatives to animal testing, further encouraging the adoption of these new approach methodologies (NAMs). mdpi.com

For compounds like mephenesin nicotinate (B505614), which acts on the central and peripheral nervous systems, relevant advanced models include:

Organs-on-a-Chip (OOCs): These microfluidic devices contain living human cells in a 3D culture that recapitulates the structure and function of human organs. nih.govfrontiersin.org Neuromuscular junction (NMJ)-on-a-chip platforms are particularly relevant, as they allow for the co-culture of motor neurons and muscle cells to study the effects of compounds on neuromuscular transmission. nih.govnih.govresearchgate.net These models are invaluable for investigating neuromuscular disorders like amyotrophic lateral sclerosis (ALS) and for screening potential therapies. frontiersin.orgnih.gov

3D Cell Cultures and Organoids: Compared to traditional 2D cell cultures, 3D models such as spheroids and organoids provide a more physiologically relevant microenvironment. nih.gov For CNS drug discovery, human-induced pluripotent stem cells (iPSCs) can be used to generate neurons and glial cells for creating complex in vitro models of the brain and spinal cord. nih.govcatapult.org.uk

High-Throughput Screening (HTS) with Advanced Readouts: Modern preclinical platforms integrate HTS with sophisticated analytical techniques like high-content imaging and multiparametric flow cytometry to assess a drug's effect on specific cell populations and pathways. nuvisan.comcriver.com

These advanced models offer higher throughput and greater control over experimental conditions compared to animal models, making them ideal for drug discovery and mechanism-of-action studies. nih.gov

Innovative Analytical Platform Integration for Comprehensive Characterization and Mechanistic Elucidation

A deep understanding of a drug's structure, function, and mechanism of action is fundamental to its development. The integration of innovative analytical platforms provides unprecedented detail in the characterization of small molecules like mephenesin nicotinate.

Key technologies in this domain include:

High-Resolution Mass Spectrometry (HRMS): HRMS is a cornerstone for the structural elucidation of small molecules. nih.govresearchgate.net It provides high mass accuracy and the ability to perform multi-stage fragmentation experiments (MSn), which yields detailed structural information. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are essential for separating and identifying compounds and their metabolites in complex biological samples. azolifesciences.com

Advanced Spectroscopy: While mass spectrometry is powerful for determining elemental composition and connectivity, techniques like nuclear magnetic resonance (NMR) spectroscopy are indispensable for confirming the complete 3D structure of a molecule. nih.govnih.gov

Multi-Omics Approaches: Integrating metabolomics with other "omics" platforms (genomics, proteomics, etc.) allows researchers to gain a holistic view of a drug's effect on biological systems. frontiersin.org This can help identify novel biomarkers and elucidate complex toxicological and pharmacological mechanisms.

Microfluidic Platforms: Microfluidic devices, or "lab-on-a-chip" systems, are being combined with analytical techniques like mass spectrometry and capillary electrophoresis. capitalbiotechnology.com This integration allows for faster analysis, higher throughput, and lower reagent consumption, making drug analysis more efficient. capitalbiotechnology.com

These advanced analytical methods are crucial not only for confirming the identity and purity of newly synthesized derivatives but also for detailed mechanistic studies, such as identifying drug targets, characterizing metabolic pathways, and understanding off-target effects. frontiersin.orgepfl.ch

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.